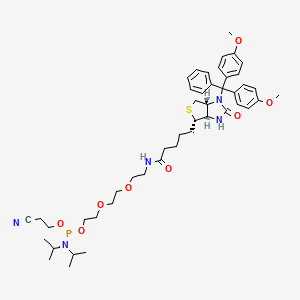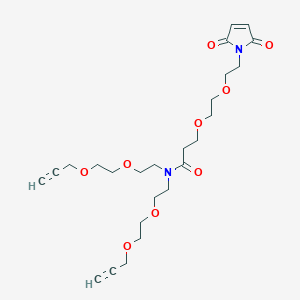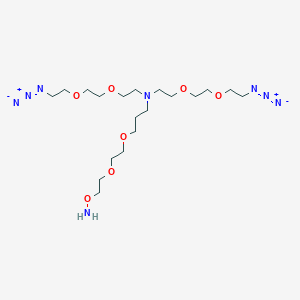
DBCO-C6-SulfoNHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-C6-SulfoNHS ester is a chemical compound widely used in bioconjugation and click chemistry applications. It is an amine-reactive compound that facilitates the modification of amine-containing molecules. The compound is particularly valued for its ability to undergo copper-free click reactions, making it suitable for applications where copper ions could be detrimental.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-C6-SulfoNHS ester typically involves the reaction of DBCO (dibenzocyclooctyne) with a sulfo-NHS (N-hydroxysulfosuccinimide) ester. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficiency. The reaction conditions usually involve room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and stored under inert conditions to prevent hydrolysis and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-C6-SulfoNHS ester primarily undergoes substitution reactions, particularly with primary amines. The NHS ester moiety reacts with amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and is typically carried out in non-amine-containing buffers to prevent side reactions.
Common Reagents and Conditions
Reagents: Primary amines, aqueous buffers, organic solvents (DMSO, DMF)
Conditions: Room temperature to slightly elevated temperatures, pH 6-9, non-amine-containing buffers
Major Products
The primary product of the reaction between this compound and an amine is a stable amide bond, resulting in the conjugation of the DBCO moiety to the amine-containing molecule.
Applications De Recherche Scientifique
DBCO-C6-SulfoNHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Used in the production of biocompatible materials and surface modifications.
Mécanisme D'action
The mechanism of action of DBCO-C6-SulfoNHS ester involves the formation of a stable amide bond through the reaction of the NHS ester moiety with primary amines. The DBCO moiety then participates in copper-free click reactions with azide groups, forming a stable triazole linkage. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-C6-NHS ester: Similar in structure but lacks the sulfo group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol spacer, providing increased solubility and flexibility.
DBCO-PEG12-NHS ester: Features a longer polyethylene glycol spacer for enhanced solubility and reduced steric hindrance.
Uniqueness
DBCO-C6-SulfoNHS ester is unique due to its sulfo group, which enhances its water solubility and makes it suitable for aqueous reactions. This property distinguishes it from other DBCO-NHS esters, which may require organic solvents for solubility.
Propriétés
IUPAC Name |
1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8S/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURKGWESBEECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)



![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)

![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)

![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114094.png)

